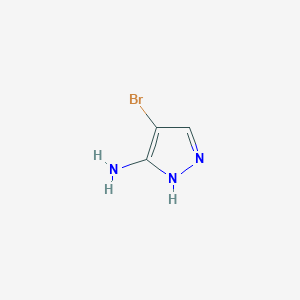

3-Amino-4-bromopirazol

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3,4-substituted-5-aminopyrazoles, including compounds similar to 3-Amino-4-bromopyrazole, involves palladium-mediated α-arylation of β-ketonitriles with aryl bromides. This method offers a flexible route to produce a variety of substituted aminopyrazoles efficiently (Havel et al., 2018). Additionally, copper-catalyzed three-component reactions have been utilized to synthesize 3-aminopyrazoles, demonstrating the versatility and regioselective nature of these synthetic approaches (Xing et al., 2014).

Molecular Structure Analysis

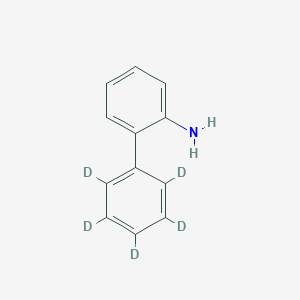

The molecular structure of 4-bromopyrazole derivatives, closely related to 3-Amino-4-bromopyrazole, has been elucidated through crystallography, revealing a complex network of intermolecular N-H…N hydrogen bonds. These bonds contribute to the formation of a three-dimensional network, highlighting the significance of hydrogen bonding in the structural integrity of these compounds (Foces-Foces et al., 1999).

Chemical Reactions and Properties

Reactivity studies show that 3-Amino-4-bromopyrazole derivatives undergo various chemical transformations, including reactions with hydrazine to produce aminopyrazoles. These reactions often involve catalysis, such as copper catalysts, to facilitate the amination process, demonstrating the compound's versatility in chemical synthesis (Perevalov et al., 1983).

Physical Properties Analysis

The physical properties of 3-Amino-4-bromopyrazole and its derivatives can be influenced by their molecular structure, particularly the presence of halogen and amino groups. Studies involving halogen bonding properties of 4-bromopyrazole indicate the potential for these compounds to form stable and significant interactions, impacting their physical characteristics and their utility in biochemical structure determination (Cooper et al., 2017).

Chemical Properties Analysis

The chemical properties of 3-Amino-4-bromopyrazole are highlighted by its reactivity and the ability to participate in various chemical reactions. The compound's interaction with different electrophiles, bases, and nucleophiles underlines its chemical versatility, making it a valuable intermediate in organic synthesis and medicinal chemistry (Anwar & Elnagdi, 2009).

Aplicaciones Científicas De Investigación

Intermediarios sintéticos

Los compuestos que contienen pirazol, como el 3-Amino-4-bromopirazol, son familias influyentes de N-heterociclos debido a su probada aplicabilidad y versatilidad como intermediarios sintéticos . Se utilizan en la preparación de productos químicos relevantes en varios campos, incluidos los campos biológico, fisicoquímico, de ciencia de materiales e industrial .

Aplicaciones biológicas

Los derivados de pirazol, incluido el this compound, tienen diversas y valiosas propiedades biológicas . Pueden proporcionar ligandos útiles para receptores o enzimas, como p38MAPK, y diferentes quinasas, COX y otras . También son importantes para las infecciones bacterianas y virales .

Compuestos antiinflamatorios

Entre todas las series de compuestos probados, los 4-amino-5-fenilpirazoles tenían una actividad antiinflamatoria apreciable . Esto sugiere que el this compound podría usarse potencialmente en el desarrollo de nuevos compuestos antiinflamatorios.

Compuestos anticancerígenos

Los compuestos basados en aminopirazol han mostrado resultados prometedores como agentes anticancerígenos . La reciente aprobación de Pirtobrutinib, un compuesto basado en aminopirazol, demuestra el potencial de estos compuestos en el tratamiento del cáncer .

Aplicaciones industriales

Los compuestos de pirazol, incluido el this compound, tienen aplicaciones en varios campos industriales . Se utilizan en la química supramolecular y polimérica, en la industria alimentaria, como colorantes cosméticos y como estabilizadores UV

Safety and Hazards

Direcciones Futuras

Pyrazole-containing compounds, including 3-Amino-4-bromopyrazole, are influential in various fields due to their applicability and versatility as synthetic intermediates. Researchers continue to focus on preparing this functional scaffold and finding new and improved applications . The synthesis of pyrazole derivatives efficiently and selectively is an important area of organic chemistry .

Mecanismo De Acción

Target of Action

It is known that bromopyrazoles, in general, can inhibit oxidative phosphorylation . This suggests that 3-Amino-4-bromopyrazole might interact with enzymes involved in this process.

Mode of Action

Given its structural similarity to other bromopyrazoles, it might interact with its targets by forming covalent bonds, thereby inhibiting their function

Biochemical Pathways

If it indeed inhibits oxidative phosphorylation as suggested, it could impact the production of atp, a crucial molecule for energy transfer within cells .

Result of Action

If it inhibits oxidative phosphorylation, it could potentially disrupt energy production within cells, leading to cellular dysfunction . More research is needed to confirm these effects and understand their implications.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-Amino-4-bromopyrazole is not well-understood. Factors such as pH, temperature, and the presence of other molecules could potentially affect its stability and activity. It is recommended that this compound be stored at room temperature .

Propiedades

IUPAC Name |

4-bromo-1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrN3/c4-2-1-6-7-3(2)5/h1H,(H3,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELYMZVJDKSMOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40167782 | |

| Record name | 3-Amino-4-bromopyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16461-94-2 | |

| Record name | 3-Amino-4-bromopyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016461942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-4-bromopyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 3-Amino-4-bromopyrazole in the synthesis of the MK2 inhibitor, and why is this relevant to studying Werner Syndrome?

A1: 3-Amino-4-bromopyrazole serves as a crucial building block in the synthesis of the MK2 inhibitor. [] The research utilizes a rapid, three-step microwave-assisted method where 3-Amino-4-bromopyrazole undergoes a Suzuki-Miyaura cross-coupling reaction with 4-carbamoylphenylboronic acid. This reaction forms the target 4-arylpyrazole, a key component of the MK2 inhibitor.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

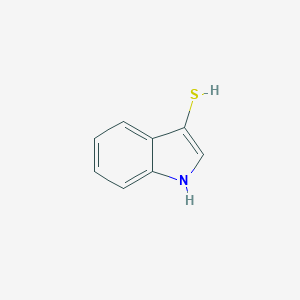

![2,4-Imidazolidinedione, 5-[(3-hydroxyphenyl)methylene]-](/img/structure/B16292.png)

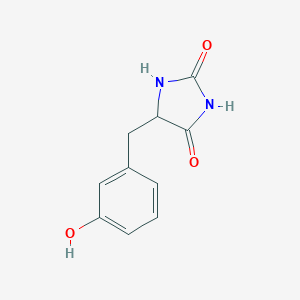

![2,2,2-trifluoro-N-[(7S)-1,2,3,9-tetramethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B16294.png)

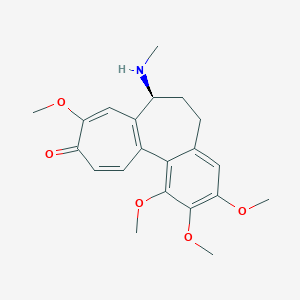

![(7S)-10-hydroxy-1,2,3-trimethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one](/img/structure/B16296.png)